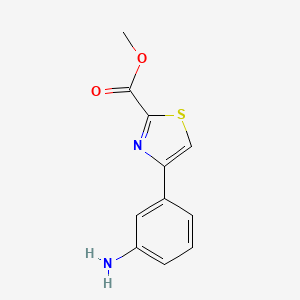

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)10-13-9(6-16-10)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUXBAJKZQHHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693097 | |

| Record name | Methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-72-1 | |

| Record name | Methyl 4-(3-aminophenyl)-2-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, step-by-step synthesis pathway for Methyl 4-(3-aminophenyl)thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the robust and widely applicable Hantzsch thiazole synthesis methodology. The guide outlines a three-step process commencing with the bromination of 3-nitroacetophenone, followed by the cyclocondensation to form the thiazole ring, and concluding with the reduction of the nitro group to the target primary amine. Detailed experimental protocols, tabulated quantitative data for each reaction step, and a visual representation of the synthesis pathway are provided to facilitate replication and further research.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs and biologically active compounds. Their versatile chemical nature allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. This compound, in particular, presents a scaffold with multiple points for further derivatization, making it a valuable intermediate for the synthesis of compound libraries for screening in drug development programs. The presence of the aminophenyl group offers a site for amide bond formation, while the methyl ester can be hydrolyzed or converted to other functional groups. This guide details a reliable and reproducible synthetic route to this key intermediate.

Overall Synthesis Pathway

The synthesis of this compound is accomplished via a three-step sequence. The pathway begins with the α-bromination of 3-nitroacetophenone. The resulting 2-bromo-1-(3-nitrophenyl)ethanone then undergoes a Hantzsch-type cyclization with methyl thiooxamate to yield Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate. The final step involves the selective reduction of the nitro group to afford the desired product.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

The initial step involves the electrophilic α-bromination of 3-nitroacetophenone.

Experimental Protocol:

To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) is added at 0–5°C.[1] The reaction mixture is then stirred at room temperature for 2 hours.[1] Following the reaction, the mixture is poured into ice-cold water, and the layers are separated. The organic layer is washed sequentially with water (1 x 10 ml), 10% aqueous sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).[1] The organic layer is then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Table 1: Quantitative Data for the Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume |

| 1-(3-nitrophenyl)ethanone | 165.15 | 6.05 mmol | 1.0 g |

| Bromine | 159.81 | 6.05 mmol | 0.97 g |

| Chloroform | - | - | 10 ml |

| Product | 244.04 | - | - |

| Expected Yield | - | - | Yields for this reaction are typically high, often exceeding 80-90%. |

Step 2: Synthesis of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate

This step employs the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring.

Note on Reagent Preparation: Methyl thiooxamate is not as commercially available as its ethyl counterpart. It can be prepared by reacting methyl cyanoformate with hydrogen sulfide in the presence of a base like triethylamine, analogous to the synthesis of ethyl thiooxamate.[2]

Experimental Protocol:

A solution of 2-bromo-1-(3-nitrophenyl)ethanone (from Step 1, e.g., 1.0 g, 4.1 mmol) and methyl thiooxamate (e.g., 0.54 g, 4.5 mmol) in a suitable solvent such as ethanol or methanol (20 mL) is refluxed. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

Table 2: Quantitative Data for the Synthesis of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume |

| 2-Bromo-1-(3-nitrophenyl)ethanone | 244.04 | 4.1 mmol | 1.0 g |

| Methyl Thiooxamate | 119.14 | 4.5 mmol | 0.54 g |

| Ethanol | - | - | 20 mL |

| Product | 278.26 | - | - |

| Expected Yield | - | - | Yields for Hantzsch thiazole synthesis are generally moderate to good. |

Step 3: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to a primary amine. Sodium dithionite is an effective reagent for this transformation under mild conditions.

Experimental Protocol:

In a reaction vessel, Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate (e.g., 1.0 g, 3.6 mmol) is suspended in a mixture of a suitable organic solvent like tetrahydrofuran and water. Sodium dithionite is solubilized in a basic aqueous solution and added dropwise to the stirring suspension at room temperature.[3] The reaction is monitored by TLC until the starting material is consumed. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product. Purification by column chromatography or recrystallization yields the final product, this compound.

Table 3: Quantitative Data for the Synthesis of this compound

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume |

| Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate | 278.26 | 3.6 mmol | 1.0 g |

| Sodium Dithionite | 174.11 | Excess | Typically 3-5 equivalents |

| Tetrahydrofuran/Water | - | - | Sufficient to suspend starting material |

| Product | 248.28 | - | - |

| Expected Yield | - | - | Yields for nitro group reductions with sodium dithionite are often high. |

Conclusion

The synthetic pathway detailed in this guide provides a clear and effective method for the preparation of this compound. By following the outlined experimental protocols, researchers and drug development professionals can reliably produce this valuable intermediate for further chemical exploration and the development of novel therapeutic agents. The use of the Hantzsch thiazole synthesis ensures the versatility of this approach for creating a variety of substituted thiazole derivatives.

References

In-Depth Technical Guide: Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a heterocyclic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry. The presence of both an aminophenyl group and a methyl carboxylate moiety suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comprehensive overview of the available technical data for this compound, focusing on its chemical properties, potential synthetic routes, and the broader context of its biological relevance.

Core Chemical Properties

Currently, detailed experimental data for this compound is limited in publicly accessible literature. However, fundamental properties have been identified and are summarized below.

| Property | Data | Reference |

| CAS Number | 885279-72-1 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂S | [1] |

| Molecular Weight | 234.27 g/mol | [1] |

| Purity | 95.0% (as listed by some suppliers) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Spectral Data (NMR, IR, MS) | Data not available in searched literature |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature, the general and widely applicable Hantzsch thiazole synthesis is the most probable route for its preparation.

Conceptual Experimental Workflow: Hantzsch Thiazole Synthesis

This synthesis involves the condensation reaction between an α-haloketone and a thioamide. For the target molecule, the key precursors would be a methyl 2-halo-3-oxo-3-(3-aminophenyl)propanoate and thiourea.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

Synthesis of the α-haloketone precursor: The synthesis would likely start from 3-nitroacetophenone. This would be halogenated at the α-position, for instance using sulfuryl chloride, to yield 2-chloro-1-(3-nitrophenyl)ethan-1-one. This intermediate would then be carboxylated and esterified to produce the required methyl 2-chloro-3-(3-nitrophenyl)-3-oxopropanoate.

-

Hantzsch Thiazole Synthesis: The resulting α-haloketone would be reacted with thiourea in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the cyclization and formation of the thiazole ring, yielding Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

-

Reduction of the Nitro Group: The final step would involve the reduction of the nitro group on the phenyl ring to an amine. This can be achieved using standard reducing agents like tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst).

-

Purification and Characterization: The final product would be purified using techniques such as column chromatography and recrystallization. Characterization would be performed using NMR spectroscopy (¹H and ¹³C), infrared spectroscopy, and mass spectrometry to confirm the structure and purity.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current body of scientific literature. However, the broader class of aminothiazole derivatives is well-documented for a wide range of biological activities.

Derivatives of 2-aminothiazole are known to act as:

-

Anticancer Agents: Many aminothiazole derivatives have been investigated for their potential to inhibit various kinases involved in cancer cell proliferation and survival.

-

Antimicrobial Agents: The thiazole ring is a key component in some antibiotics and antifungal agents.

-

Anti-inflammatory Agents: Certain aminothiazole compounds have shown potential in modulating inflammatory pathways.

Given the structural motifs present in this compound, it could be a valuable intermediate for the synthesis of compounds targeting various biological pathways. The aminophenyl group, for instance, is a common feature in molecules designed to interact with kinase ATP-binding sites.

Caption: Potential derivatization and biological applications of the core compound.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently sparse, its structural features suggest it is a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

The development and publication of a detailed, optimized synthesis protocol.

-

Full characterization of its physicochemical and spectral properties.

-

Synthesis of a library of derivatives to explore structure-activity relationships.

-

Screening for biological activity against a range of therapeutic targets, particularly protein kinases and microbial enzymes.

This in-depth guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of this promising thiazole derivative. The lack of extensive data highlights an opportunity for novel research and discovery in this area.

References

An In-Depth Technical Guide to Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

CAS Number: 885279-72-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its relevance in drug discovery and development. The document details available experimental data, outlines plausible synthetic routes, and discusses the known biological activities of structurally related compounds, offering insights into its potential mechanisms of action.

Chemical Properties and Data

This compound is a pale yellow solid with the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of approximately 234.27 g/mol .[1][2][3] It is a key intermediate in the synthesis of more complex bioactive molecules, particularly in the fields of oncology and neuropharmacology.[4]

| Property | Value | Source |

| CAS Number | 885279-72-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂O₂S | [1][2][3] |

| Molecular Weight | 234.27 g/mol | [1][2] |

| Appearance | Pale yellow solid | [4] |

| Purity | ≥95% to ≥98% (HPLC) | [1][2][5] |

| Synonyms | Methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves two primary stages:

-

Hantzsch Thiazole Synthesis: Reaction of a substituted α-haloketone with a thioamide to form the thiazole ring. In this case, the synthesis would likely start with a 3-nitrophenyl substituted precursor.

-

Reduction of the Nitro Group: Conversion of the nitro group on the phenyl ring to an amine group to yield the final product.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ricerca.unich.it [ricerca.unich.it]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-(3-aminophenyl)thiazole-2-carboxylate: Structure, Synthesis, and Potential Applications

Introduction

Thiazole-containing heterocycles are significant structural motifs in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The 2-aminothiazole scaffold, in particular, is a cornerstone for the development of agents with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4][5] This technical guide focuses on the specific derivative, Methyl 4-(3-aminophenyl)thiazole-2-carboxylate, providing a detailed overview of its molecular structure, a proposed synthetic pathway, and its potential role in drug discovery based on the activities of analogous compounds.

Molecular Structure and Physicochemical Properties

The core structure consists of a central thiazole ring functionalized with a methyl carboxylate group at the 2-position and a 3-aminophenyl group at the 4-position. The presence of the amino group offers a key site for further chemical modification, while the aromatic and heterocyclic systems provide a rigid scaffold for molecular interactions.

The following table summarizes the predicted physicochemical properties for this compound. These values are calculated based on its chemical formula (C₁₁H₁₀N₂O₂S) and are analogous to similar structures found in chemical databases.[6]

| Property | Predicted Value | Source / Analogy |

| Molecular Formula | C₁₁H₁₀N₂O₂S | - |

| Molecular Weight | 234.28 g/mol | [6] |

| Monoisotopic Mass | 234.0463 Da | [6] |

| Appearance | Yellow to Brown Solid | Analogy to[7][8][9] |

| Boiling Point | >300 °C (Predicted) | Analogy to[7] |

| Melting Point | >160 °C (Predicted) | Analogy to[7][9] |

| pKa | ~2.5 (Thiazole N) (Predicted) | Analogy to[7] |

The logical relationship between the core functional groups of the molecule is depicted below.

Proposed Synthesis (Hantzsch Thiazole Synthesis)

The most established and versatile method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[2][10] This involves the condensation reaction between an α-haloketone and a thiourea derivative. A plausible synthetic route for the title compound would involve the reaction of a suitable α-bromoketone with methyl thiocarbamoylformate (thiourea analogue).

Step 1: Synthesis of Methyl 2-amino-4-(3-nitrophenyl)thiazole-5-carboxylate

-

Reactants: To a solution of methyl 2-chloro-3-(3-nitrophenyl)-3-oxopropanoate (1.0 eq) in absolute ethanol (10 mL/mmol), add thiourea (1.2 eq).

-

Reaction: Reflux the reaction mixture for 4-6 hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.

-

Workup: Upon completion, cool the mixture to room temperature and pour it over crushed ice.[10] Neutralize with a saturated sodium bicarbonate solution until a solid precipitate forms.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be purified further by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Reactants: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent, for example, tin(II) chloride (SnCl₂) (3.0-5.0 eq) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction: Stir the mixture at room temperature (for catalytic hydrogenation) or gentle heat (for SnCl₂) until the reaction is complete as monitored by TLC.

-

Workup: If using SnCl₂, quench the reaction, basify with a strong base (e.g., NaOH) to precipitate tin salts, and filter. Extract the aqueous layer with ethyl acetate. If using catalytic hydrogenation, filter the catalyst through a pad of Celite.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product, this compound.

Predicted Spectroscopic Data

The structural characterization of the title compound would rely on standard spectroscopic techniques. The following tables outline the expected key signals.

(Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | s | 1H | Thiazole C5-H |

| ~7.0 - 7.5 | m | 4H | Aromatic protons (phenyl ring) |

| ~5.5 | s (broad) | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

(Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Thiazole C2 |

| ~160.0 | C=O (ester) |

| ~148.0 | C-NH₂ (aromatic) |

| ~145.0 | Thiazole C4 |

| ~115.0 - 135.0 | Aromatic carbons & Thiazole C5 |

| ~52.0 | -OCH₃ |

Potential Applications in Drug Development

While this specific molecule has not been extensively studied, the aminothiazole scaffold is a privileged structure in medicinal chemistry. Analogues have shown potent activity against a variety of biological targets.

-

Anticancer Activity: Many 2-aminothiazole derivatives have been synthesized and evaluated as potent anticancer agents, targeting various cell lines including leukemia, melanoma, and pancreatic cancer.[3] Some derivatives function as inhibitors of crucial signaling proteins like VEGFR-2.

-

Antimicrobial Activity: The thiazole nucleus is a key component of many compounds with antibacterial and antifungal properties.[4][11] These compounds can be effective against multidrug-resistant pathogens.

-

Enzyme Inhibition: The structural features of aminothiazoles make them suitable for targeting enzyme active sites. For example, derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR) and β-ketoacyl-ACP synthase (mtFabH), which are important targets in cancer and tuberculosis, respectively.[1][4]

The diagram below illustrates a generalized mechanism by which a thiazole-based kinase inhibitor might function, a common application for such scaffolds.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates | MDPI [mdpi.com]

- 6. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester | C11H10N2O2S | CID 13595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 118452-04-3,2-Amino-thiazole-4-carboxylic acid methyl ester | lookchem [lookchem.com]

- 8. Methyl 2-Aminothiazole-4-carboxylate | 118452-04-3 [chemicalbook.com]

- 9. 2-Amino-thiazole-4-carboxylic acid methyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate and its Analogs

Introduction

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3] The structural characterization of these molecules is paramount for drug discovery and development, relying heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectroscopic data for the title compound and provides detailed experimental protocols for these analytical methods.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for compounds closely related to this compound. This data is compiled from various sources and serves as a reference for the characterization of the title compound.[4][5]

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.8 - 4.0 | Singlet | - |

| Thiazole-H | 7.0 - 7.5 | Singlet | - |

| Phenyl-H (multiple) | 6.8 - 7.8 | Multiplet | 7.0 - 9.0 |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 160 - 165 |

| Thiazole C2 | 165 - 170 |

| Thiazole C4 | 145 - 150 |

| Thiazole C5 | 100 - 110 |

| Phenyl C (multiple) | 115 - 140 |

| -OCH₃ | 50 - 55 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1700 - 1730 | Strong |

| C=N Stretch (thiazole) | 1600 - 1650 | Medium |

| C=C Stretch (aromatic/thiazole) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (ester) | 1100 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Fragment |

| ESI+ | [M+H]⁺ | Molecular Ion |

| ESI+ | [M+Na]⁺ | Sodium Adduct |

| ESI+ | Varies | Fragments from loss of -OCH₃, -COOCH₃, and cleavage of the thiazole ring. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to achieve a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

-

Process the data similarly to the ¹H NMR spectrum.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

FTIR Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[9]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.[9]

-

If necessary, add a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

-

-

ESI-MS Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in the desired mass range.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and good ionization efficiency.

-

The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of the target compound.

Potential Biological Signaling Pathway Involvement

Aminothiazole derivatives have been reported to exhibit anticancer activity, potentially through the inhibition of protein kinases. The following diagram illustrates a simplified hypothetical signaling pathway.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

References

- 1. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.latech.edu [chem.latech.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Solubility and Stability of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1] The physicochemical properties of such compounds, particularly solubility and stability, are critical parameters that influence their developability as therapeutic agents. Poor aqueous solubility can hinder biological assays and preclinical development, while instability can compromise shelf-life and therapeutic efficacy.[2][3] This guide outlines the essential experimental protocols and data presentation formats for the comprehensive characterization of the solubility and stability of this compound.

Physicochemical Properties

A preliminary assessment of the physicochemical properties of this compound is crucial for predicting its behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C₁₁H₁₀N₂O₂S | - |

| Molecular Weight | 234.28 g/mol | - |

| pKa (most acidic) | 11.5 (Predicted) | Computational |

| pKa (most basic) | 3.5 (Predicted) | Computational |

| logP | 2.1 (Predicted) | Computational |

| Hydrogen Bond Donors | 1 | Computational |

| Hydrogen Bond Acceptors | 4 | Computational |

Note: These values are computationally predicted and require experimental verification.

Solubility Profile

The solubility of a compound is a key determinant of its absorption and bioavailability. The following tables provide a template for systematically recording experimentally determined solubility data in various relevant media.

Table 2: Equilibrium Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Deionized Water | 25 | Shake-flask | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-flask | ||

| 0.1 N HCl (pH 1.2) | 25 | Shake-flask | ||

| Simulated Gastric Fluid (SGF) | 37 | Shake-flask | ||

| Simulated Intestinal Fluid (SIF) | 37 | Shake-flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-flask | ||

| Ethanol | 25 | Shake-flask |

Table 3: Kinetic Solubility of this compound in Aqueous Buffers

| Buffer System | pH | Final DMSO Conc. (%) | Precipitation Time Point (min) | Kinetic Solubility (µM) | Method |

| PBS | 7.4 | 1 | Nephelometry | ||

| PBS | 7.4 | 0.5 | Nephelometry | ||

| Tris | 8.0 | 1 | Nephelometry | ||

| Tris | 8.0 | 0.5 | Nephelometry |

Stability Profile

Evaluating the stability of a compound under various stress conditions is essential for determining its shelf-life and identifying potential degradation pathways.[3][4]

Table 4: Solid-State Stability of this compound

| Condition | Duration | Appearance Change | Purity (%) by HPLC | Degradants Observed |

| 40°C / 75% RH | 1 month | |||

| 40°C / 75% RH | 3 months | |||

| 60°C | 1 month | |||

| Photostability (ICH Q1B) | - |

Table 5: Solution-State Stability of this compound

| Solvent/Buffer | pH | Temperature (°C) | Time Point | Purity (%) by HPLC | Degradants Observed |

| 0.1 N HCl | 1.2 | 25 | 0, 1, 4, 8, 24 hr | ||

| PBS | 7.4 | 25 | 0, 1, 4, 8, 24 hr | ||

| 0.1 N NaOH | 13 | 25 | 0, 1, 4, 8, 24 hr | ||

| PBS with 3% H₂O₂ | 7.4 | 25 | 0, 1, 4, 8, 24 hr |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data.

Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the suspension to remove undissolved solid.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Express the solubility in mg/mL or µM.

Kinetic Solubility Determination (Nephelometry)

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Add a small aliquot of each DMSO solution to the aqueous buffer in a microplate format.

-

Precipitation Monitoring: Monitor the turbidity of the solutions over time using a nephelometer or a plate reader capable of measuring light scattering.

-

Determination: The kinetic solubility is the highest concentration that does not show significant precipitation within a defined time frame.

Stability Testing Protocol

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5][6]

-

Sample Preparation: Prepare samples of the solid compound and solutions in relevant buffers.

-

Storage: Store the samples under the conditions specified in Tables 4 and 5.

-

Time Points: At each designated time point, withdraw samples for analysis.[4]

-

Analysis: Analyze the samples for changes in physical appearance, purity (using a stability-indicating HPLC method), and the formation of degradation products.

-

Data Evaluation: Evaluate the data to determine the degradation rate and identify potential degradation pathways.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability assessment.

Decision Tree for Addressing Poor Solubility

Caption: Decision tree for solubility enhancement.

Conclusion

A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic evaluation of these critical physicochemical properties. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for informed decision-making in drug discovery and development programs.

References

The Synthesis of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. Its utility as a starting material is prominent in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of a plausible and robust synthetic route to this compound, including detailed experimental protocols, quantitative data, and an examination of the biological context of its derivatives, particularly in the inhibition of cancer-related signaling pathways.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific functionalization of this scaffold allows for the fine-tuning of biological activity. This compound combines the thiazole core with a reactive amino group on a phenyl substituent and a methyl ester, providing multiple points for further chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex molecules, most notably in the development of tyrosine kinase inhibitors like Dasatinib, which is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

This guide outlines a three-step synthetic pathway to obtain this compound, commencing from the readily available 3-nitroacetophenone. The synthesis involves an initial bromination, followed by a Hantzsch thiazole synthesis, and concludes with the reduction of the nitro group.

Synthetic Pathway Overview

The proposed synthesis of this compound is a three-step process. The initial step involves the alpha-bromination of 3-nitroacetophenone to yield 2-bromo-1-(3-nitrophenyl)ethanone. This intermediate then undergoes a Hantzsch thiazole synthesis with thiourea to form 2-amino-4-(3-nitrophenyl)thiazole. The amino group at the 2-position of the thiazole can then be converted to the desired methyl carboxylate via a Sandmeyer-type reaction followed by esterification, or more directly for the purpose of this guide, we will first synthesize the 2-amino derivative and then discuss its conversion. The final step is the selective reduction of the nitro group to an amine.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone

Reaction: 3-Nitroacetophenone is brominated at the alpha-carbon using bromine in chloroform.

Procedure: To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) is added at 0–5°C.[1] The reaction mixture is then stirred at room temperature for 2 hours.[1] Following this, the mixture is poured into ice-cold water and the layers are separated. The organic layer is washed sequentially with water (1 x 10 ml), 10% aqueous sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).[1] The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1] The crude product can be purified by column chromatography on silica gel (230–400 mesh) using a gradient of petroleum ether and ethyl acetate as the eluent.[1]

| Parameter | Value | Reference |

| Starting Material | 1-(3-nitrophenyl)ethanone | [1] |

| Reagents | Bromine, Chloroform | [1] |

| Temperature | 0–5°C initially, then room temp. | [1] |

| Reaction Time | 2 hours | [1] |

| Work-up | Aqueous wash | [1] |

| Purification | Column Chromatography | [1] |

| Expected Yield | ~70-80% (based on similar reactions) |

Step 2: Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole

Reaction: This step employs the classic Hantzsch thiazole synthesis, where the α-bromoketone from the previous step is condensed with thiourea.

Procedure: A mixture of 2-bromo-1-(3-nitrophenyl)ethanone (1 mmol), thiourea (1.2 mmol), and a catalytic amount of a phase transfer catalyst such as tetrabutylammonium hexafluorophosphate (Bu4NPF6, 10 mol%) is stirred in methanol (5 mL) at room temperature.[2] The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically rapid and should be complete within 15-30 minutes.[2] Upon completion, the reaction mixture is filtered. The filtrate is concentrated, and the residue is purified by column chromatography over silica gel using a hexane-EtOAc eluent to afford the pure product.[2]

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-1-(3-nitrophenyl)ethanone | |

| Reagents | Thiourea, Methanol, Bu4NPF6 | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 15-30 minutes | [2] |

| Purification | Column Chromatography | [2] |

| Expected Yield | >90% (based on similar reactions) | [2] |

Step 3: Synthesis of this compound

Reaction: This is a two-part step involving the conversion of the 2-amino-4-(3-nitrophenyl)thiazole to the corresponding methyl ester and the subsequent reduction of the nitro group. For the purpose of this guide, a conceptual pathway for the conversion of the 2-amino group to a methyl ester is presented, followed by a detailed protocol for the nitro reduction.

Conceptual Conversion to Methyl Ester: The 2-amino group can be converted to a methyl ester via a Sandmeyer-type carbonylation reaction. This would involve diazotization of the amine with a reagent like sodium nitrite in the presence of a non-nucleophilic acid such as tetrafluoroboric acid, followed by a palladium-catalyzed carbonylation in methanol.

Reduction of the Nitro Group: The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is the use of iron powder in the presence of an acid or an ammonium salt.

Procedure for Nitro Reduction: To a solution of Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate (1 mmol) in a mixture of ethanol and water, iron powder (5 mmol) and ammonium chloride (5 mmol) are added. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through celite to remove the iron salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent like ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product, this compound. The product can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Value |

| Starting Material | Methyl 4-(3-nitrophenyl)thiazole-2-carboxylate |

| Reagents | Iron powder, Ammonium chloride, Ethanol, Water |

| Temperature | Reflux |

| Work-up | Filtration, Extraction |

| Purification | Recrystallization or Column Chromatography |

| Expected Yield | High |

Biological Context: Targeting Kinase Signaling Pathways

Derivatives of 2-aminothiazoles are potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers. A prominent example is Dasatinib, a drug synthesized from a 2-aminothiazole core, which targets the BCR-ABL and Src family kinases.[3][4]

BCR-ABL and Src Signaling Pathways:

The BCR-ABL fusion protein, characteristic of chronic myeloid leukemia (CML), is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.[5][6][7]

The Src family of kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, migration, proliferation, and survival.[8][9][10] Overactivation of Src is implicated in the progression and metastasis of various solid tumors.[9]

Dasatinib effectively inhibits both BCR-ABL and Src kinases, thereby blocking these oncogenic signaling cascades.[3][4]

Conclusion

This compound is a strategically important starting material for the synthesis of biologically active compounds, particularly kinase inhibitors. The synthetic route detailed in this guide, based on established chemical principles, provides a reliable method for its preparation. The understanding of how derivatives of this molecule can interact with key cellular signaling pathways, such as those mediated by BCR-ABL and Src, underscores its significance in modern drug discovery and development. This guide serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and oncology.

References

- 1. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

"Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" literature review

An In-depth Technical Guide on the 4-(3-Aminophenyl)thiazole-2-carboxylate Scaffold, Focusing on the Bioactive Analog N-(4-(3-aminophenyl)thiazol-2-yl)acetamide

Disclaimer: Publicly available scientific literature and databases lack specific experimental data and detailed protocols for Methyl 4-(3-aminophenyl)thiazole-2-carboxylate. Therefore, this technical guide provides a comprehensive review of a closely related and well-researched analog, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide , to offer valuable insights into the biological potential of the 4-(3-aminophenyl)thiazole-2-carboxylate core structure for researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution at the 4-position of the thiazole ring with an aminophenyl group has garnered significant interest, particularly in the context of oncology. This guide focuses on the synthesis, biological evaluation, and mechanism of action of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a potent anticancer agent, as a representative of the 4-(3-aminophenyl)thiazole-2-carboxylate class.

Chemical Properties

| Property | Value |

| Chemical Name | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide |

| Molecular Formula | C₁₁H₁₁N₃OS |

| Molecular Weight | 233.29 g/mol |

| Appearance | Solid |

| CAS Number | 1797883-35-1 |

Synthesis and Experimental Protocols

The synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and its derivatives generally follows a multi-step reaction sequence. A general synthetic pathway is outlined below.

General Synthetic Protocol for N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives

A common route to synthesize the 4-(3-aminophenyl)thiazole core involves the Hantzsch thiazole synthesis, where a substituted phenacyl bromide is reacted with a thiourea derivative. The following is a representative experimental protocol for the synthesis of the parent compound and its subsequent acylation.

Step 1: Synthesis of 4-(3-nitrophenyl)thiazol-2-amine

-

To a solution of 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in ethanol, add thiourea (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried to yield 4-(3-nitrophenyl)thiazol-2-amine.

Step 2: Reduction of the Nitro Group

-

Dissolve 4-(3-nitrophenyl)thiazol-2-amine (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 2-3 hours.

-

After completion of the reaction (monitored by TLC), filter the hot solution through a pad of celite.

-

Evaporate the solvent under reduced pressure to obtain 4-(3-aminophenyl)thiazol-2-amine.

Step 3: Acetylation of the 2-amino Group

-

Dissolve 4-(3-aminophenyl)thiazol-2-amine (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Slowly add acetyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.

Biological Activity and Quantitative Data

N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and its derivatives have demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines, including those that are sensitive and resistant to standard chemotherapeutic agents.[1]

In Vitro Anticancer Activity of Lead Compound 6b

A lead compound from this series, designated as 6b , has shown potent cytotoxic effects.[1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A375 | Melanoma | 0.08 |

| A375-R | Resistant Melanoma | 0.12 |

| K562 | Chronic Myeloid Leukemia (CML) | 0.09 |

| Mia-PaCa2 | Pancreatic Cancer | 0.15 |

Data extracted from a study on the discovery and optimization of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold.

Mechanism of Action: Induction of Apoptosis and Autophagy

The anticancer activity of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, particularly the lead compound 6b , is attributed to the concomitant induction of apoptosis and autophagy in cancer cells.[1][2]

Signaling Pathways

Experimental Workflows

In Vitro Cytotoxicity Assay (MTT Assay)

Western Blot Analysis for Apoptosis and Autophagy Markers

Conclusion

References

Potential Biological Activities of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate: A Technical Overview

This document outlines the potential anticancer, antimicrobial, and enzyme inhibitory activities of the title compound, supported by data from analogous structures. Detailed experimental protocols and conceptual diagrams are provided to guide further research and drug development efforts.

Potential Anticancer Activity

The 2-aminothiazole core is a prominent feature in numerous anticancer agents, including the FDA-approved drug Dasatinib.[4] Derivatives have demonstrated efficacy against various cancer cell lines, suggesting that Methyl 4-(3-aminophenyl)thiazole-2-carboxylate may also possess antiproliferative properties.

Quantitative Data on Related Compounds

The following table summarizes the in vitro anticancer activity of various 2-aminothiazole derivatives against several human cancer cell lines. This data provides a comparative baseline for potential future studies on the title compound.

| Compound Name/Reference | Cell Line(s) | Activity Metric | Value (µM) |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)[4] | K563 (Leukemia) | IC50 | Comparable to Dasatinib (<1 µM) |

| MCF-7 (Breast Carcinoma) | IC50 | 20.2 | |

| HT-29 (Colon Carcinoma) | IC50 | 21.6 | |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88)[1][2] | HS 578T (Breast Cancer) | IC50 | 0.8 |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46a)[5] | A549 (Lung Cancer) | IC50 | 1.3 ± 0.9 |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b)[5] | A549 (Lung Cancer) | IC50 | 0.16 ± 0.06 |

| HepG2 (Liver Cancer) | IC50 | 0.13 ± 0.05 | |

| Ethyl 2-substituted-aminothiazole- 4-carboxylate derivative (13)[5] | RPMI-8226 (Leukemia) | GI50 | 0.08 |

| 2-amino-4-phenylthiazole derivative (20)[5] | H1299 (Lung Cancer), SHG-44 (Glioma) | IC50 | 4.89, 4.03 |

Postulated Mechanisms and Signaling Pathways

The anticancer activity of 2-aminothiazole derivatives is often attributed to the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. For instance, Dasatinib, a multi-targeted kinase inhibitor, is a key therapeutic for chronic myeloid leukemia. Other derivatives have been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and Hec1/Nek2, which are vital for DNA synthesis and cell cycle progression, respectively.[2] Some compounds have also been observed to induce apoptosis and cause cell cycle arrest at the G2/M phase.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Antimicrobial Activity

Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[7] This suggests that this compound could be a candidate for development as an antimicrobial agent.

Quantitative Data on Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 2-aminothiazole derivatives against various microbial strains.

| Compound/Reference | Microbial Strain(s) | Activity Metric | Value (µg/mL) |

| Thiazolyl-thiourea derivative with (3,4-dichlorophenyl) | Staphylococcus aureus, S. epidermidis | MIC | 4 - 16 |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate[8] | Mycobacterium tuberculosis H37Rv | MIC | 0.06 |

| N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acids[9] | Mycobacterium tuberculosis H37Ra | MIC | 3.13 |

| Thiazole derivatives with 4-(methylthio)phenyl, salicylamide, etc.[7] | Various bacteria | - | Good activity |

| Thiazole derivatives with 3-pyridyl, biphenyl, etc.[7] | Various fungi | - | Good activity |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is the MIC.

Procedure:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Potential Enzyme Inhibition

Certain 2-aminothiazole derivatives have been identified as inhibitors of various enzymes, which can be a key mechanism for their therapeutic effects.[10]

Quantitative Data on Related Compounds

The following table shows the inhibitory activity of some 2-aminothiazole derivatives against specific enzymes.

| Compound Name/Reference | Enzyme Target(s) | Activity Metric | Value (µM) |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate[8][11] | mtFabH (M. tuberculosis) | IC50 | 2.43 ± 0.13 |

| 2-amino-4-(4-chlorophenyl)thiazole[10] | Carbonic Anhydrase I (hCA I) | Ki | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole[10] | Carbonic Anhydrase II (hCA II) | Ki | 0.124 ± 0.017 |

| Acetylcholinesterase (AChE) | Ki | 0.129 ± 0.030 | |

| Butyrylcholinesterase (BChE) | Ki | 0.083 ± 0.041 |

Experimental Protocol: General Enzyme Inhibition Assay

Principle: The activity of an enzyme is measured in the presence and absence of a potential inhibitor. The concentration of the inhibitor that reduces the enzyme's activity by 50% is the IC50 value.

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitor at appropriate concentrations in a suitable buffer.

-

Assay Setup: In a microplate, combine the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period if necessary.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitor Reaction: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

While specific biological data for this compound is currently lacking, the extensive research on the 2-aminothiazole scaffold strongly suggests its potential as a bioactive compound. The information and protocols provided in this guide serve as a robust framework for initiating a comprehensive evaluation of its anticancer, antimicrobial, and enzyme inhibitory properties. Future research should focus on the synthesis and in vitro screening of this compound against a diverse panel of cancer cell lines and microbial strains to ascertain its specific biological activity profile. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its potency and selectivity for desired therapeutic targets.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4] This guide focuses on a specific, yet highly promising, derivative: Methyl 4-(3-aminophenyl)thiazole-2-carboxylate . This molecule uniquely combines the reactive handles of an aromatic amine and a methyl ester with the biologically active thiazole core, making it an exceptionally versatile building block for the synthesis of novel therapeutic agents.

The presence of the 3-aminophenyl group at the 4-position of the thiazole ring offers a key vector for structural diversification. The amino group can be readily acylated, alkylated, or utilized in cross-coupling reactions to introduce a variety of substituents.[5] Similarly, the methyl carboxylate at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for modification.[6] This multi-functional nature allows for the systematic exploration of the chemical space around the 2-aminothiazole core to optimize biological activity and pharmacokinetic properties.

Synthesis and Chemical Properties

The synthesis of this compound can be envisioned through a modification of the well-established Hantzsch thiazole synthesis.[7][8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the target molecule, a plausible synthetic route would involve the reaction of a methyl 2-chloro-3-oxo-3-(3-aminophenyl)propanoate with thiourea.

Predicted Chemical Properties

| Property | Value |

| Molecular Formula | C11H10N2O2S |

| Molecular Weight | 234.28 g/mol |

| Appearance | Predicted to be a solid |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO |

Reactivity and Functionalization

The utility of this compound as a building block stems from its multiple reactive sites:

-

The Aromatic Amino Group: This is a primary site for derivatization. It can undergo a variety of reactions, including:

-

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides. This is a common strategy to introduce diverse side chains.[10][11]

-

N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.

-

Suzuki Coupling: The amino group can be converted to a more suitable functional group (e.g., a halide or triflate) for palladium-catalyzed Suzuki cross-coupling reactions to form biaryl structures.[12][13]

-

Schiff Base Formation: Condensation with aldehydes to form imines, which can be further modified.[14]

-

-

The Methyl Ester Group: This group provides another handle for modification:

-

Hydrolysis: Saponification to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides.[6]

-

Amidation: Direct reaction with amines under certain conditions to form amides.

-

-

The Thiazole Ring: While generally stable, the thiazole ring can participate in certain electrophilic substitution reactions, typically at the 5-position if unsubstituted.[11]

Applications in Medicinal Chemistry

The 2-aminothiazole scaffold is a key component of several approved drugs, including the anticancer agent Dasatinib.[4] Derivatives of this scaffold have shown potent activity against a range of biological targets.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-aminothiazole derivatives.[4][15] They have been shown to inhibit various protein kinases, which are often dysregulated in cancer.[16] The aminophenyl group of the target molecule is particularly interesting as it can be functionalized to mimic the interactions of known kinase inhibitors.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 2-substituted-aminothiazole-4-carboxylate | RPMI-8226 (Leukemia) | GI50 | 0.08 | [4] |

| 2-amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | IC50 | 16.3 | [4] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | IC50 | 0.8 | [5] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | NCI-H522 (Non-small cell lung) | GI% | 31.4 | [5] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HT29 (Colon) | GI% | 25.2 | [5] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | SK-OV-3 (Ovarian) | GI% | 37.7 | [5] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | MCF7 (Breast) | GI% | 25.1 | [5] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | T-47D (Breast) | GI% | 41.0 | [5] |

Antimicrobial and Other Activities

Beyond cancer, 2-aminothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Antibacterial and Antifungal Activity [17]

-

Antiviral Activity [17]

-

Anti-inflammatory Activity

-

Antioxidant Activity [17]

The versatile nature of this compound makes it an ideal starting point for the development of novel agents targeting these and other therapeutic areas.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is a hypothetical adaptation of the Hantzsch thiazole synthesis for the target molecule.

Materials:

-

Methyl 2-chloro-3-(3-nitrophenyl)-3-oxopropanoate

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO3)

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Thiazole Ring Formation:

-

In a round-bottom flask, dissolve methyl 2-chloro-3-(3-nitrophenyl)-3-oxopropanoate (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-(3-nitrophenyl)thiazole-2-carboxylate.

-

-

Nitro Group Reduction:

-

To a solution of the crude nitro compound in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Protocol 2: N-Acylation of this compound

This protocol describes a general procedure for the acylation of the aromatic amino group.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride) (1.1 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of the acyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

Visualizations

Caption: Proposed two-step synthesis of the target molecule.

Caption: Drug discovery workflow using the target building block.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its strategic placement of functional groups on the privileged 2-aminothiazole scaffold allows for extensive and systematic chemical exploration. The demonstrated broad-spectrum biological activity of related compounds, particularly in oncology, underscores the potential of this building block in modern drug discovery programs. The synthetic and derivatization protocols outlined in this guide provide a framework for researchers to harness the potential of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. benchchem.com [benchchem.com]

- 10. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: "Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl 4-(3-aminophenyl)thiazole-2-carboxylate" is a versatile scaffold for the synthesis of a diverse range of kinase inhibitors. The 2-aminothiazole core is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1] The presence of the 3-aminophenyl group provides a key vector for structural modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel kinase inhibitors targeting key signaling pathways implicated in cancer.

Key Applications

Derivatives of the 4-(3-aminophenyl)thiazole-2-carboxamide scaffold have demonstrated significant potential as inhibitors of several important cancer-related kinases, including:

-

c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the progression and metastasis of numerous cancers.[2][3][4]

-

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a common feature of cancer cells, making it an attractive target for therapeutic intervention.[5][6]

-

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in various tumors and is associated with genomic instability.[7][8]

Data Presentation: Inhibitory Activity of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide Derivatives

While specific data for inhibitors directly synthesized from "this compound" is not extensively available in the public domain, the closely related scaffold, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has been explored for its anticancer properties. The following table summarizes the in vitro potency of a lead compound from this series, Compound 6b , against various cancer cell lines.[3]

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | 0.8 |

| SK-MEL-28 | Melanoma | 1.2 |

| A375-R | Resistant Melanoma | 1.5 |

| BxPC-3 | Pancreatic Cancer | 2.5 |

| K562 | Chronic Myeloid Leukemia (CML) | 0.5 |

| K562-R | Resistant CML | 1.0 |

Data extracted from Millet et al., J Med Chem. 2016 Sep 22;59(18):8276-92.

Experimental Protocols

The following protocols describe a proposed synthetic route to generate a library of kinase inhibitors starting from "this compound".

Protocol 1: Hydrolysis of this compound

This protocol outlines the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H2O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Add lithium hydroxide (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

-

Acidify the aqueous residue to pH 3-4 with 1N HCl.

-